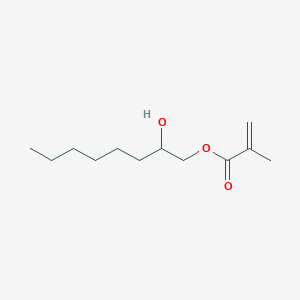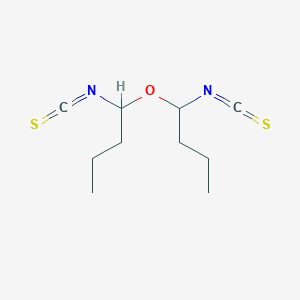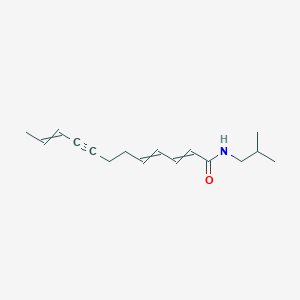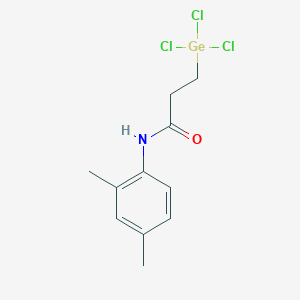
N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide is a chemical compound that belongs to the class of organogermanium compounds These compounds are characterized by the presence of germanium atoms bonded to carbon atoms
Vorbereitungsmethoden
The synthesis of N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide typically involves the reaction of 2,4-dimethylphenylamine with trichlorogermane in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors and optimizing the reaction parameters to achieve efficient production.
Analyse Chemischer Reaktionen
N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium compounds.
Substitution: The compound can undergo substitution reactions where the trichlorogermyl group is replaced by other functional groups. Common reagents for these reactions include organolithium or organomagnesium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds, which are studied for their unique chemical properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide can be compared with other similar compounds, such as:
N-(2,4-Dimethylphenyl)-2-chloroacetamide: This compound has a similar structure but with a chloroacetamide group instead of a trichlorogermyl group.
2,4-Dimethylphenylurea: This compound has a urea group and is used in various chemical and biological studies.
The uniqueness of this compound lies in its trichlorogermyl group, which imparts distinct chemical and physical properties, making it suitable for specific applications in advanced materials and drug development.
Eigenschaften
CAS-Nummer |
114629-76-4 |
|---|---|
Molekularformel |
C11H14Cl3GeNO |
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-3-trichlorogermylpropanamide |
InChI |
InChI=1S/C11H14Cl3GeNO/c1-8-3-4-10(9(2)7-8)16-11(17)5-6-15(12,13)14/h3-4,7H,5-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
GZKUCCWTDYHCBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CC[Ge](Cl)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
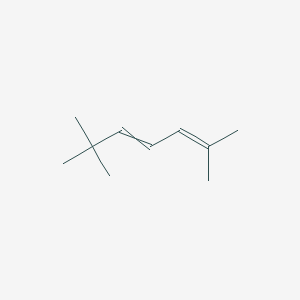
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
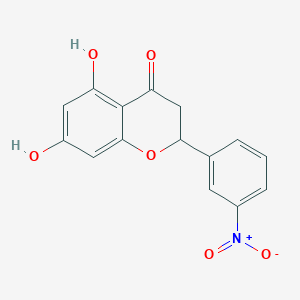
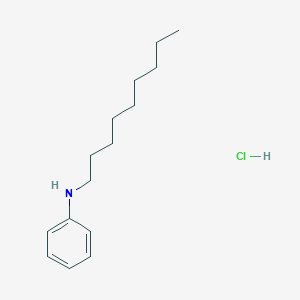
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)
![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)
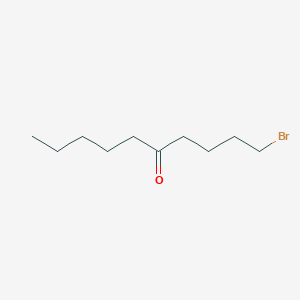
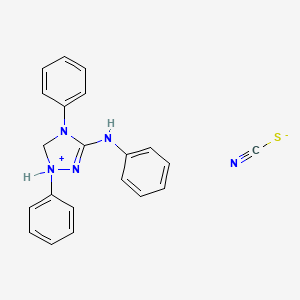

![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
